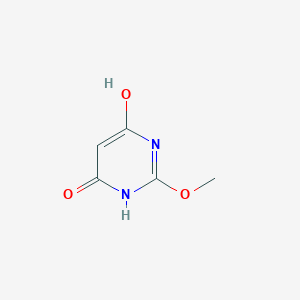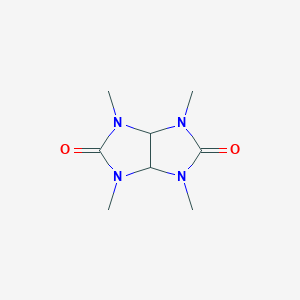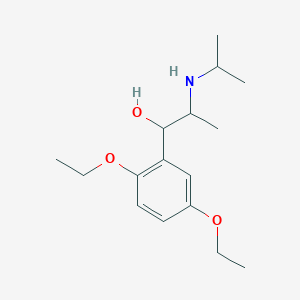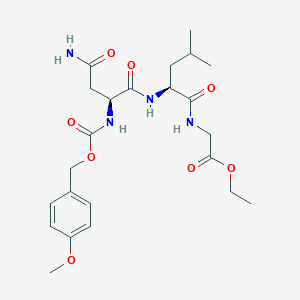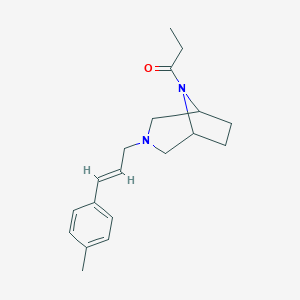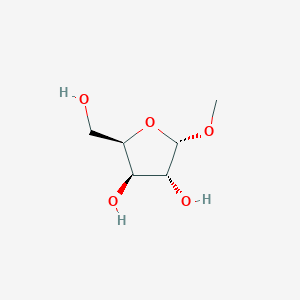![molecular formula C7H14N2 B159061 1-Methyloctahydropyrrolo[3,4-B]pyrrole CAS No. 128740-09-0](/img/structure/B159061.png)
1-Methyloctahydropyrrolo[3,4-B]pyrrole
説明
“1-Methyloctahydropyrrolo[3,4-B]pyrrole” is a chemical compound with the molecular formula C7H14N2 . It has a molecular weight of 126.2 g/mol . The IUPAC name for this compound is 1-methyloctahydropyrrolo[3,4-b]pyrrole .
Molecular Structure Analysis
The InChI code for “1-Methyloctahydropyrrolo[3,4-B]pyrrole” is 1S/C7H14N2/c1-9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3 . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 161.5±8.0 °C at 760 mmHg, and a vapor pressure of 2.3±0.3 mmHg at 25°C .
Physical And Chemical Properties Analysis
“1-Methyloctahydropyrrolo[3,4-B]pyrrole” has a molar refractivity of 37.3±0.3 cm3, a polar surface area of 15 Å2, and a polarizability of 14.8±0.5 10-24 cm3 . It has a surface tension of 29.0±3.0 dyne/cm and a molar volume of 130.0±3.0 cm3 . The compound has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 0 freely rotating bonds .
科学的研究の応用
Optoelectronic Applications
Research into pyrrolo[3,2-b]pyrroles, closely related to 1-Methyloctahydropyrrolo[3,4-b]pyrrole, highlights their promising role in organic electronics due to their interesting optoelectronic properties and synthesis versatility. Martins et al. (2018) improved the synthesis of tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, showcasing their potential in organic electronic devices with efficient catalysis by NbCl5, leading to excellent yields and promising properties for optoelectronic applications that can be adjusted with different benzaldehyde derivatives used in the synthesis (Martins et al., 2018).
Fluorescence and Dye-Sensitized Solar Cells
The synthesis of novel 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole derivatives for use in dye-sensitized solar cells (DSSCs) was explored by Martins et al. (2021). These derivatives were synthesized using niobium pentachloride as a catalyst and showed potential performance in energy conversion in DSSCs, indicating their promise as materials for organic electronic devices (Martins et al., 2021).
Photophysical Properties
Krzeszewski et al. (2014) developed efficient conditions for synthesizing tetra-, penta-, and hexasubstituted derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole. These derivatives displayed intriguing optical properties, including strong blue fluorescence and moderate to large Stokes shifts, which are valuable for applications in optoelectronic devices and fluorescence studies (Krzeszewski et al., 2014).
特性
IUPAC Name |
1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZIWBWEHFZIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567793 | |
| Record name | 1-Methyloctahydropyrrolo[3,4-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyloctahydropyrrolo[3,4-B]pyrrole | |
CAS RN |
128740-09-0, 877212-98-1 | |
| Record name | 1-Methyloctahydropyrrolo[3,4-b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(3aR,6aR)-1-methyl-octahydropyrrolo[2,3-c]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


